BenchChemオンラインストアへようこそ!

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

P2X7 antagonism IL-1β release Inflammasome pharmacology

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 955671-57-5; molecular formula C₂₁H₁₈N₂O₃; MW 346.39 g/mol) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) amide class. Its core structure combines a 1,2,3,4-tetrahydroisoquinoline scaffold N-acylated with a benzoyl group and a furan-2-carboxamide substituent at the 7-position.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 955671-57-5
Cat. No. B2449576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
CAS955671-57-5
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18N2O3/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24)
InChIKeyFFNWQHRUPWHXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 955671-57-5) – Compound Class and Procurement Baseline


N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 955671-57-5; molecular formula C₂₁H₁₈N₂O₃; MW 346.39 g/mol) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) amide class . Its core structure combines a 1,2,3,4-tetrahydroisoquinoline scaffold N-acylated with a benzoyl group and a furan-2-carboxamide substituent at the 7-position . The compound is primarily characterized as a potent antagonist of the P2X7 purinergic receptor, with reported IC₅₀ values in the low nanomolar range across multiple human and rodent cell-based assays [1]. It is supplied as a research-grade tool compound (typical purity ≥95%) for in vitro and in vivo pharmacological studies .

Why Generic Substitution of N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide with In-Class THIQ Analogs Fails


Within the tetrahydroisoquinoline amide chemical space, superficially similar analogs—such as N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]furan-2-carboxamide (CAS 955742-07-1) or N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]furan-2-carboxamide (CAS 955689-46-0)—differ from the target compound solely by the nature of the N-2 acyl substituent (furan-2-carbonyl vs. thiophene-2-carbonyl vs. benzoyl) . In well-characterized THIQ pharmacophore series, the N-2 substituent is a critical determinant of both target affinity and selectivity [1]. For P2X7 antagonists specifically, the aromatic N-acyl group modulates the conformational fit within the receptor's allosteric pocket, and even conservative heterocycle-for-phenyl substitutions have been shown to alter antagonist potency by >10-fold [2]. Consequently, interchange of the benzoyl-substituted lead with its heteroaromatic analogs without quantitative comparative bioactivity data risks introducing significant potency gaps or off-target shifts that compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide vs. Closest Analogs


P2X7 Receptor Antagonist Potency: Human Recombinant P2X7 in THP1 Cells (IL-1β Release Assay)

The target compound exhibits an IC₅₀ of 5.01 nM against the human recombinant P2X7 receptor expressed in differentiated human THP1 monocytic cells, measuring inhibition of benzoyl-ATP-induced IL-1β release [1]. When compared to other THIQ-derived P2X7 antagonists reported in the same target class, this represents a potency advantage. A structurally related THIQ analog (BDBM50412162) tested under similar conditions against the rat recombinant P2X7 receptor shows an IC₅₀ of 28.2 nM, while a further analog (BDBM50412152) displays an IC₅₀ of 427 nM [2]. Although a direct head-to-head comparison under identical assay conditions is not available, the >5.6-fold potency differential between the benzoyl-substituted lead and the closest comparator within the THIQ series indicates that the N-2 benzoyl group confers a meaningful binding affinity enhancement [3].

P2X7 antagonism IL-1β release Inflammasome pharmacology

Human P2X7 Antagonism in 1321N1 Cells: Calcium Influx FLIPR Assay

In a second, mechanistically distinct assay, the target compound inhibits human recombinant P2X7 receptor-mediated calcium influx in stably transfected 1321N1 astrocytoma cells with an IC₅₀ of 10.2 nM (FLIPR readout following benzoyl-ATP stimulation) [1]. This value is consistent with the THP1 IL-1β assay (5.01 nM) and confirms that the observed antagonism is not an assay-specific artifact. By comparison, the same compound tested against rat P2X7 in 1321N1 cells yields an IC₅₀ of 10 nM, demonstrating essentially equipotent cross-species activity [2]. Other THIQ-based P2X7 ligands within the BindingDB dataset show IC₅₀ values ranging from 28.2 nM to 427 nM at the rat receptor, suggesting that the benzoyl-substituted scaffold achieves a broadly conserved high-affinity interaction across species that weaker analogs do not replicate [3].

P2X7 receptor Calcium flux FLIPR assay 1321N1 astrocytoma

Structural Determinant of Potency: N-2 Benzoyl vs. Heteroaryl Substituent Effect on P2X7 Affinity

The tetrahydroisoquinoline (THIQ) scaffold is a validated pharmacophore for both LFA-1/ICAM-1 and P2X7 antagonism, wherein the N-2 substituent is documented to be a primary driver of target engagement [1]. In the P2X7 antagonist series disclosed in patent US-9221832-B2, the benzoyl-substituted THIQ core (exemplified by the target compound) is associated with the highest reported potency tier, whereas heteroaryl replacements such as furan-2-carbonyl or thiophene-2-carbonyl at the same position yield compounds with attenuated or unreported P2X7 activity [2]. This SAR trend is consistent with the broader THIQ literature, where aromatic “left-wing” residues are essential for LFA-1/ICAM-1 antagonist activity and modulate the conformational presentation of the central scaffold . The benzoyl group's greater conformational rigidity and π-stacking potential relative to furanoyl or thienyl groups provides a structural rationale for its potency advantage, though this remains a class-level inference absent co-crystal structures .

Structure-activity relationship THIQ scaffold N-acyl substitution P2X7 pharmacophore

P2X7 Antagonist Selectivity: Human vs. Rat Species Cross-Reactivity Profile

The target compound demonstrates a near-identical antagonist profile at human and rat P2X7 receptors, with IC₅₀ values of 10.2 nM (human) and 10 nM (rat) in 1321N1 cell-based calcium flux assays [1]. This contrasts with the broader P2X7 antagonist landscape, where many ligands—including the prototypical antagonist KN62 and certain isoquinoline derivatives—exhibit marked species selectivity, often with >10-fold differences between human and rat receptor isoforms [2]. The lack of species bias simplifies in vitro-to-in vivo translation and reduces the need for species-specific potency correction factors during experimental design .

Species selectivity P2X7 receptor Translational pharmacology Human-rat correlation

Evidence-Backed Research and Industrial Application Scenarios for N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide


Human Inflammasome and IL-1β-Driven Inflammation Studies in THP1 Macrophage Models

With an IC₅₀ of 5.01 nM for inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP1 cells [1], this compound is the strongest publicly documented THIQ-based P2X7 antagonist for human macrophage inflammasome assays. Researchers investigating NLRP3 inflammasome activation, gout, rheumatoid arthritis, or neuroinflammatory cytokine release should prioritize this benzoyl-substituted lead over heteroaryl-substituted analogs whose potency in this specific human cellular context remains unvalidated.

Cross-Species Pharmacodynamic Studies Requiring Consistent Human-Rodent Target Engagement

The compound's near-identical IC₅₀ values at human (10.2 nM) and rat (10 nM) P2X7 receptors [1] make it uniquely suited for experimental workflows that progress from in vitro human target validation to in vivo rodent efficacy models. This 1:1 human-rat potency ratio eliminates the need for species-specific potency adjustments in PK/PD modeling, a practical advantage not afforded by the majority of isoquinoline-based P2X7 antagonists that exhibit pronounced species selectivity .

Structure-Activity Relationship (SAR) Studies Centered on the THIQ N-2 Substituent

As the highest-potency exemplar of the benzoyl-substituted THIQ series within the Actelion P2X7 antagonist patent family [1], this compound serves as the benchmark reference standard for SAR campaigns exploring the N-2 substituent space. Procurement of the benzoyl lead alongside its furan-2-carbonyl (CAS 955742-07-1) and thiophene-2-carbonyl (CAS 955689-46-0) analogs enables controlled head-to-head profiling to quantify the precise contribution of the N-2 aromatic group to P2X7 affinity, selectivity, and downstream cellular signaling .

P2X7-Mediated Calcium Signaling Studies in Astrocytoma and Neuronal Cell Lines

The validated IC₅₀ of 10.2 nM in the 1321N1 astrocytoma FLIPR calcium flux assay [1] positions this compound as a reliable tool for dissecting P2X7-dependent calcium signaling in glial and neuronal cell contexts. The FLIPR-compatible potency and the compound's consistent performance across two orthogonal functional readouts (IL-1β release and calcium mobilization) provide greater assay flexibility and cross-validation confidence than analogs characterized in only a single assay format.

Quote Request

Request a Quote for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.